molecular formula C26H28N4O5 B1225007 N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No. B1225007
M. Wt: 476.5 g/mol
InChI Key: QFOLMPFZCVBCTJ-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2131972 is a N-acylglycine. It has a role as an anticoronaviral agent.

Scientific Research Applications

Synthesis and Crystal Structure

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide and similar compounds have been synthesized and structurally analyzed using techniques like X-ray crystallography. This process aids in understanding their molecular structure and potential interactions with other compounds or enzymes (Al-Hourani et al., 2016).

Molecular Docking and Bioassay Studies

These compounds have been involved in molecular docking studies to understand their interactions within enzyme active sites. Such studies are crucial for drug discovery and understanding the mechanism of action of potential therapeutic agents. For instance, related compounds have been assessed for their inhibitory potency against enzymes like cyclooxygenase-2 (Al-Hourani et al., 2016).

Antimicrobial and Antioxidant Activities

Certain derivatives of these compounds have been studied for their antimicrobial and antioxidant properties. This research is significant in finding new therapeutic agents against various microbial infections and oxidative stress-related diseases (Malhotra et al., 2013).

Photophysical Properties

Research into the photophysical properties of related compounds is also noteworthy. Such properties can be leveraged in the development of sensors and other applications where light-induced changes in a compound's properties are valuable (Kumar et al., 2015).

Anti-Leishmanial Activity

Some derivatives have been evaluated for their potential as anti-leishmanial drugs. The presence of an electroactive nitro group in these compounds appears to be crucial for their biological activity. This research is significant for developing new treatments for diseases caused by parasites like Leishmania (Dias et al., 2015).

properties

Product Name

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H28N4O5/c1-18-8-10-19(11-9-18)25(31)28-23(26(32)27-14-5-15-29(2)3)17-22-12-13-24(35-22)20-6-4-7-21(16-20)30(33)34/h4,6-13,16-17H,5,14-15H2,1-3H3,(H,27,32)(H,28,31)/b23-17-

InChI Key

QFOLMPFZCVBCTJ-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

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